2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide
Description
2-Cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide is a synthetic organic compound featuring a propanamide backbone with a cyano group at the second carbon, an N-bound 2-methylphenyl substituent, and a pyridin-4-yl group at the third carbon. Its molecular formula is C₁₆H₁₄N₃O, with a molecular weight of 264.31 g/mol.
The compound is cataloged as sc-495192 by Santa Cruz Biotechnology and is primarily used in research settings. Its structural motifs suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical .
Properties
IUPAC Name |
2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-4-2-3-5-15(12)19-16(20)14(11-17)10-13-6-8-18-9-7-13/h2-9,14H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPVMQWYAKSHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide typically involves the reaction of 2-methylphenylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product. Common reagents used in this synthesis include potassium carbonate and acetonitrile as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Pyridinyl and Phenyl Substituents
The substituent positions on the pyridinyl and phenyl rings significantly affect molecular interactions. Key analogs include:
Key Findings :
Analogs with Modified Backbones or Functional Groups
(S)-Amino-3-[3-{6-(2-methylphenyl)}pyridyl]-propionic Acid ()
- Structure: Propionic acid backbone with amino and pyridyl groups.
- Molecular Weight : ~280 g/mol (estimated).
- Comparison : The carboxylic acid group increases hydrophilicity, making it more suitable for aqueous biological environments (e.g., diabetes therapeutics targeting GLP-1 receptors) compared to the propanamide-based target compound .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide ()
Physicochemical and Toxicological Profiles
- Solubility : The target compound’s logP (estimated ~2.1) suggests moderate lipophilicity, ideal for blood-brain barrier penetration. Methoxy analogs (sc-495196) have higher solubility in polar solvents .
- Toxicity: Limited data exist for 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide. Related cyanoacetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) lack thorough toxicological studies, highlighting a research gap .
Biological Activity
2-Cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, including a cyano group and a pyridine moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide is with a molecular weight of approximately 265.31 g/mol. The structure is notable for its functional groups which may confer distinct electronic properties and biological activities compared to similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O |
| Molecular Weight | 265.31 g/mol |
| Functional Groups | Cyano, Pyridine |
The mechanism of action for 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets within biological systems. The cyano group can act as an electrophile, allowing the compound to react with nucleophiles, such as amino acids in proteins. This reactivity suggests potential roles as enzyme inhibitors or receptor modulators, impacting various biochemical pathways.
Key Mechanisms
- Electrophilic Reactions : The cyano group may facilitate reactions with nucleophilic sites in proteins.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : Potential interactions with receptors could lead to modulation of signaling pathways.
Biological Activities
Research has identified several promising biological activities associated with 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antibiotic or antifungal agent.
- Anticancer Activity : Preliminary investigations indicate potential anticancer properties, where the compound may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : Some studies have hinted at neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide:
- Antimicrobial Screening : A screening assay demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µM against specific strains, suggesting significant antimicrobial potency .
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed a dose-dependent decrease in cell viability with an IC50 value around 25 µM, indicating effective anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
